molecular formula C11H13NO3 B3215869 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- CAS No. 1167056-87-2

1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy-

Cat. No.: B3215869
CAS No.: 1167056-87-2
M. Wt: 207.23 g/mol
InChI Key: MHSCMDMJLDTYPC-UHFFFAOYSA-N
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Description

1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- is a heterocyclic organic compound that belongs to the class of isoquinolinones. This compound is characterized by its unique structure, which includes a fused ring system with methoxy groups at the 7th and 8th positions. The presence of these methoxy groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 3,4-dimethoxyphenethylamine as a starting material, which undergoes cyclization in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and may involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methoxy groups at the 7th and 8th positions can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of substituted isoquinolinone derivatives.

Scientific Research Applications

1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 7,8-Dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one
  • 6,7-Dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one
  • 7,8-Dimethoxy-1,2,3,4-tetrahydrodibenzofuranone

Uniqueness: 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- is unique due to its specific ring structure and the presence of methoxy groups at the 7th and 8th positions. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

7,8-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-8-4-3-7-5-6-12-11(13)9(7)10(8)15-2/h3-4H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSCMDMJLDTYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCNC2=O)C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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